Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a quinoxaline core linked to a piperidine ring via an amino group and a tetrahydrobenzothiophene moiety. The quinoxaline scaffold is substituted with an ethyl carboxylate group at position 2, while the piperidine ring is esterified at position 2. This compound’s design suggests applications in medicinal chemistry, particularly in kinase inhibition or anticancer research, due to the prevalence of quinoxaline and piperidine motifs in such contexts .
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H32N4O4S/c1-3-34-26(32)17-13-15-31(16-14-17)24-23(28-19-10-6-7-11-20(19)29-24)30-25-22(27(33)35-4-2)18-9-5-8-12-21(18)36-25/h6-7,10-11,17H,3-5,8-9,12-16H2,1-2H3,(H,28,30) |
InChI Key |
RJNRMJREBUYKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C5=C(S4)CCCC5)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzothiophene moiety and the piperidine ring. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound uniquely combines a quinoxaline-piperidine backbone with a tetrahydrobenzothiophene group, distinguishing it from pyrazole-based analogs () and simpler piperidine derivatives ().
- Unlike the methylpiperidinyl-phenylamino substituent in , the target’s benzothiophene moiety may enhance aromatic interactions in biological targets.
Key Observations :
- The target compound’s synthesis likely requires multi-step coupling , contrasting with the one-step alkylation in or imine formation in .
- Extended reaction times (e.g., 112 h in ) suggest challenges in achieving regioselective coupling for quinoxaline derivatives.
Table 3: Property Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
